1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS No.: 496039-87-3
Cat. No.: VC7209382
Molecular Formula: C16H18N4O
Molecular Weight: 282.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496039-87-3 |
|---|---|
| Molecular Formula | C16H18N4O |
| Molecular Weight | 282.347 |
| IUPAC Name | 1-[7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
| Standard InChI | InChI=1S/C16H18N4O/c1-4-12-5-7-13(8-6-12)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | SUJSBXZLDMPWSY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C |
Introduction
Structural Overview
Triazolopyrimidines are characterized by a bicyclic ring system consisting of a triazole fused to a pyrimidine ring. The presence of various substituents, such as ethylphenyl and methyl groups, can significantly influence their biological activity. The synthesis of these compounds typically involves multi-step organic reactions, including condensation and cyclization processes.
Synthetic Methods
The synthesis of triazolopyrimidines often involves the reaction of amino-triazoles with aldehydes or ketones, followed by cyclization to form the pyrimidine ring. Additives like 4,4’-trimethylenedipiperidine can enhance the efficiency and sustainability of these reactions .
Ethyl 5-Chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate
This compound is another example of a triazolopyrimidine derivative. Its crystal structure reveals a nearly planar bicyclic ring system, with intermolecular hydrogen bonds contributing to its stability .
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
This pyrimidine derivative was synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. It shows promise as an anaphylatoxin receptor antagonist and other biological activities .
Data Tables
Given the lack of specific data on 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro- triazolo[1,5-a]pyrimidin-6-yl)ethanone, the following table provides general information on related triazolopyrimidine compounds:
- mass of a compound required to prepare a solution of known volume and concentration
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